1H-Pyrazole-1-carboxamide, N-(4-chlorophenyl)-3,5-dimethyl-
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Overview
Description
1H-Pyrazole-1-carboxamide, N-(4-chlorophenyl)-3,5-dimethyl- is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a carboxamide group at position 1, a 4-chlorophenyl group at the nitrogen atom, and two methyl groups at positions 3 and 5
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrazole-1-carboxamide, N-(4-chlorophenyl)-3,5-dimethyl- typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. This reaction is often catalyzed by vitamin B1, which acts as a green catalyst, providing favorable catalytic activity and reusability . The reaction conditions are generally mild, and the yields range from 78% to 92% .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale cyclocondensation reactions under controlled conditions to ensure high yield and purity. The use of green catalysts like vitamin B1 can be advantageous in industrial settings due to their environmental benefits and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrazole-1-carboxamide, N-(4-chlorophenyl)-3,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: Substitution reactions, particularly at the phenyl ring, can introduce different substituents, altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include bromine and oxygen in DMSO.
Reduction: Reducing agents such as hydrogen gas and metal catalysts are used.
Substitution: Aryl halides and bases like potassium tert-butoxide are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include various substituted pyrazole derivatives, which can have different biological and chemical properties depending on the substituents introduced.
Scientific Research Applications
1H-Pyrazole-1-carboxamide, N-(4-chlorophenyl)-3,5-dimethyl- has several scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Pyrazole-1-carboxamide, N-(4-chlorophenyl)-3,5-dimethyl- involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
- 1H-Pyrazole-1-carboxamide, N-(3,4-dichlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-
- 3-(4-chlorophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole
Comparison: 1H-Pyrazole-1-carboxamide, N-(4-chlorophenyl)-3,5-dimethyl- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its 4-chlorophenyl group and two methyl groups at positions 3 and 5 contribute to its high selectivity and potency as a carbonic anhydrase inhibitor . In contrast, similar compounds may have different substitution patterns, leading to variations in their activity and applications.
Properties
IUPAC Name |
N-(4-chlorophenyl)-3,5-dimethylpyrazole-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c1-8-7-9(2)16(15-8)12(17)14-11-5-3-10(13)4-6-11/h3-7H,1-2H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTWBSDPFJSOINV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)NC2=CC=C(C=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10354884 |
Source
|
Record name | 1H-Pyrazole-1-carboxamide, N-(4-chlorophenyl)-3,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10354884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70584-44-0 |
Source
|
Record name | 1H-Pyrazole-1-carboxamide, N-(4-chlorophenyl)-3,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10354884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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